1,4-Dimethylcyclohexane

Description

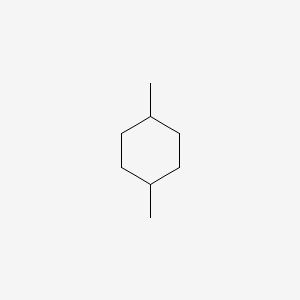

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMPKOFEUHIBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075284, DTXSID301025608, DTXSID401015836 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an odor like petroleum; [CAMEO] | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-90-2, 624-29-3, 2207-04-7 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417GE5869Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NUV3O4B1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Dimethylcyclohexane synthesis and properties

An In-depth Technical Guide to 1,4-Dimethylcyclohexane: Synthesis, Stereochemistry, and Properties

Introduction

1,4-Dimethylcyclohexane (C₈H₁₆) is a saturated cyclic hydrocarbon that serves as a vital model compound in stereochemical studies and finds practical application as a solvent and a component in fuel mixtures.[1][2] As a disubstituted cyclohexane, it exists as two distinct geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[3][4] The spatial arrangement of the two methyl groups relative to the plane of the cyclohexane ring dictates the molecule's conformational behavior, stability, and physical properties. This guide provides a comprehensive exploration of the primary synthesis routes, a detailed conformational analysis of its isomers, and a summary of its key physicochemical properties, tailored for professionals in chemical research and development.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of 1,4-dimethylcyclohexane is predominantly achieved through the catalytic hydrogenation of p-xylene. An alternative, though less direct, route involves the Friedel-Crafts alkylation of benzene or toluene, followed by hydrogenation.

Catalytic Hydrogenation of p-Xylene

The most direct and economically viable method for producing 1,4-dimethylcyclohexane is the catalytic hydrogenation of p-xylene. This process involves the addition of hydrogen across the aromatic ring, converting it into a saturated cyclohexane ring.

Reaction: p-C₆H₄(CH₃)₂ + 3 H₂ → C₈H₁₆

This reaction is typically carried out using heterogeneous catalysts containing noble metals such as platinum (Pt), palladium (Pd), or rhodium (Rh) on a support like alumina or carbon.[5] The choice of catalyst, temperature, and pressure can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans isomers.[5] For instance, some studies on related xylenes have shown that metal dispersion and the presence of additives can affect the final cis/trans product ratio.[5]

Experimental Protocol: Laboratory-Scale Hydrogenation of p-Xylene

-

Catalyst Preparation: A 5% Platinum on activated carbon catalyst is prepared and activated under a hydrogen stream.

-

Reaction Setup: A high-pressure autoclave reactor is charged with p-xylene and the prepared catalyst (typically 1-5% by weight relative to the substrate).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a specified pressure (e.g., 500-1500 psig).

-

Heating and Agitation: The mixture is heated to a temperature between 100-150°C and stirred vigorously to ensure efficient mass transfer.[6]

-

Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure.

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.

-

Purification: The resulting liquid, a mixture of cis- and trans-1,4-dimethylcyclohexane, can be purified by fractional distillation if separation of the isomers is required.

Friedel-Crafts Alkylation and Subsequent Reduction

A classic, multi-step approach involves first synthesizing p-xylene via a Friedel-Crafts alkylation, followed by its hydrogenation.

-

Step A: Friedel-Crafts Alkylation: This electrophilic aromatic substitution reaction attaches an alkyl group to an aromatic ring.[7] To synthesize p-xylene, toluene can be methylated using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

-

Mechanism: The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like electrophile. The aromatic ring (toluene) then attacks this electrophile. The ortho and para positions are activated by the existing methyl group, leading to a mixture of o-xylene and p-xylene. The para product is often favored due to less steric hindrance.

-

-

Step B: Hydrogenation: The p-xylene fraction is separated from the product mixture and then hydrogenated as described in the previous section.

This method is less common for the direct synthesis of 1,4-dimethylcyclohexane due to limitations of the Friedel-Crafts reaction, such as the potential for polyalkylation and the formation of isomeric byproducts.[8][9]

Stereochemistry and Conformational Analysis

The stereochemistry of 1,4-dimethylcyclohexane is best understood by analyzing the chair conformations of its cis and trans isomers. The most stable conformation for a substituted cyclohexane is the chair form, which minimizes both angle strain and torsional strain.[10] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[11]

Cis-1,4-Dimethylcyclohexane

In the cis isomer, both methyl groups are on the same side of the ring. When depicted in a chair conformation, this requires one methyl group to be in an axial position and the other to be in an equatorial position.[4] Through a process known as a "ring flip," the cyclohexane ring can interconvert between two chair conformations. For cis-1,4-dimethylcyclohexane, the ring flip converts the axial methyl to an equatorial position and the equatorial methyl to an axial position.[12] These two conformers are energetically identical and exist in a rapid equilibrium.[4]

-

Energetic Cost: Both conformers possess the steric strain associated with one axial methyl group, which experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This strain is estimated to be approximately 1.8 kcal/mol.[13]

Trans-1,4-Dimethylcyclohexane

In the trans isomer, the methyl groups are on opposite sides of the ring. This arrangement allows for two distinct chair conformations:

-

Diequatorial Conformer: Both methyl groups occupy equatorial positions. This is a very stable arrangement as the bulky methyl groups are positioned away from other atoms, minimizing steric strain.[10][11]

-

Diaxial Conformer: Both methyl groups occupy axial positions. This conformer is highly unstable due to significant 1,3-diaxial interactions between the two axial methyl groups and the axial hydrogens.[4] The steric strain in this form is substantially higher than in the diequatorial conformer (greater than 2 x 1.8 kcal/mol).[13]

The energy difference between the diequatorial and diaxial forms is large enough that the equilibrium lies almost entirely toward the diequatorial conformer.[4]

Relative Stability: Cis vs. Trans

To determine which isomer is more stable, we compare their most stable (lowest energy) conformations.

-

The most stable conformation of cis-1,4-dimethylcyclohexane has one axial and one equatorial methyl group.

-

The most stable conformation of trans-1,4-dimethylcyclohexane has both methyl groups in equatorial positions.

Because the diequatorial arrangement of the trans isomer is free of the 1,3-diaxial interactions present in the cis isomer, trans-1,4-dimethylcyclohexane is more stable than cis-1,4-dimethylcyclohexane .[10][14] The energy difference is approximately 1.8-1.9 kcal/mol (about 7 kJ/mol).[13][14]

Physical and Chemical Properties

1,4-Dimethylcyclohexane is a clear, colorless liquid with a petroleum-like odor.[1] Its isomers have slightly different physical properties due to their different molecular shapes and packing efficiencies.

Table 1: Physical Properties of 1,4-Dimethylcyclohexane Isomers

| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | 1,4-Dimethylcyclohexane (mixture) |

| Molecular Formula | C₈H₁₆[3] | C₈H₁₆[15] | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [3] | 112.21 g/mol [1] | 112.21 g/mol [1] |

| CAS Number | 624-29-3[3] | 2207-01-4 | 589-90-2[1] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid[2] |

| Boiling Point | 124-125 °C[16] | 119 °C | ~120-125 °C |

| Melting Point | -88 to -87 °C[16] | -37 °C | -40 °C[2] |

| Density | 0.783 g/mL at 25 °C[16] | 0.763 g/mL at 25 °C | 0.772-0.776 g/mL at 20°C |

| Refractive Index (20°C) | 1.429[16] | 1.423 | 1.422-1.427 |

Chemically, 1,4-dimethylcyclohexane is a typical cycloalkane. It is relatively inert, non-polar, and insoluble in water.[2] It undergoes combustion and can participate in free-radical reactions, such as halogenation, under UV light. Its stability and solvent properties make it useful in various industrial applications.[2]

Applications

The properties of 1,4-dimethylcyclohexane lend it to several key applications:

-

Solvents: Due to its non-polar nature and chemical stability, it is used as an industrial solvent in organic reactions.[2]

-

Fuel Additives: As a cycloalkane, it is a component of gasoline and other fuel mixtures, contributing to their overall energy content and combustion characteristics.

-

Chemical Intermediate: It can serve as a precursor for the synthesis of other compounds. For example, oxidation can open the ring to form dicarboxylic acids, which are monomers for polymer production.[6]

References

-

National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dimethylcyclohexane. PubChem. Retrieved from [Link]

-

PW Solutions. (2020, October 15). The most stable form of trans-1,4-dimethylcyclohexane is represented as.... YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Stereoelectronics. (2021, April 26). 1,4-Dimethylcyclohexane. Retrieved from [Link]

-

Pearson. (n.d.). a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, and determine which conformer is more stable.... Retrieved from [Link]

-

Homework Lib. (n.d.). [Chemistry] Draw both cis- and trans-1,4-dimethylcyclohexane in their most stable chair conformation. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). Chapter 4 Worked Problem 1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Dimethylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

Noble chemistry with babita chaudhary. (2021, October 21). Conformations of 1,3 & 1,4 dimethyl cyclohexane. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. Retrieved from [Link]

-

University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. Retrieved from [Link]

- Google Patents. (n.d.). US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.

-

Cheméo. (n.d.). Chemical Properties of 1,4-Dimethylcyclohexane (CAS 589-90-2). Retrieved from [Link]

-

Homework Lib. (n.d.). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. YouTube. Retrieved from [Link]

-

City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Autoxidation of 1,4-Dimethylcyclohexane. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-1,4-Dimethylcyclohexane. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,4-dimethyl cyclohexane, 589-90-2. Retrieved from [Link]

-

Reddit. (2024, October 13). Understanding stereocenters, 1,4-dimethylcyclohexane. r/chemhelp. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). The quantitative conversion of polyethylene terephthalate (PET) and Coca-Cola bottles to p-xylene over Co-based catalysts with tailored activities for deoxygenation and hydrogenation. Retrieved from [Link]

-

Organic Chemistry. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). Shape-selective synthesis of para-xylene through tandem CO2 hydrogenation and toluene methylation over ZnCeZrO /MCM-22 catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Retrieved from [Link]

-

ResearchGate. (n.d.). trans-1,4-Dimethylcyclohexane. Retrieved from [Link]

Sources

- 1. 1,4-Dimethylcyclohexane | C8H16 | CID 11523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclohexane, 1,4-dimethyl-, cis- [webbook.nist.gov]

- 4. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ... | Study Prep in Pearson+ [pearson.com]

- 13. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 14. stereoelectronics.org [stereoelectronics.org]

- 15. researchgate.net [researchgate.net]

- 16. CIS-1,4-DIMETHYLCYCLOHEXANE CAS#: 624-29-3 [m.chemicalbook.com]

1,4-Dimethylcyclohexane cis and trans isomer stability

An In-depth Technical Guide to the Conformational Stability of cis and trans-1,4-Dimethylcyclohexane

Authored by Gemini, Senior Application Scientist

The stereoisomeric relationship between cis- and trans-1,4-dimethylcyclohexane provides a quintessential model for understanding the principles of conformational analysis and its impact on molecular stability. This guide delves into the intricate steric and energetic factors that govern the preferred three-dimensional structures of these isomers. By dissecting their respective chair conformations, we will quantify the energetic penalties associated with axial versus equatorial substituent placement, primarily focusing on 1,3-diaxial interactions. This analysis is crucial for professionals in drug development and chemical research, where molecular geometry dictates biological activity and reactivity. We will establish, both qualitatively and quantitatively, why the trans isomer exhibits greater thermodynamic stability than its cis counterpart.

Foundational Concepts in Cyclohexane Stereochemistry

To comprehend the stability differences in disubstituted cyclohexanes, one must first grasp the fundamental conformational properties of the cyclohexane ring itself.

The Chair Conformation: An Energy Minimum

The cyclohexane ring is not a planar hexagon. To alleviate angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the ring puckers into several conformations. The most stable of these is the chair conformation , which is virtually free of both angle and torsional strain.

In this conformation, the carbon-hydrogen bonds and substituent positions are categorized into two distinct types:

-

Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, pointing alternately up and down.

-

Equatorial (e): Six bonds that point outwards from the perimeter of the ring, roughly in the "equator" of the molecule.

The Ring Flip: A Dynamic Equilibrium

At room temperature, a cyclohexane ring is in a rapid state of flux, undergoing a conformational change known as a ring flip .[1][2] This process involves the interconversion of one chair form into another. A critical consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial.[2] While this interconversion is rapid, the energy barrier is significant enough (~10 kcal/mol) that the molecule spends the vast majority of its time in the lower-energy chair forms.[2]

Steric Strain and A-Values

When a substituent is placed on a cyclohexane ring, the two chair conformations resulting from a ring flip are often no longer equal in energy.[3][4] A substituent in the axial position experiences steric hindrance from the two other axial hydrogens (or substituents) located on the same side of the ring.[3][5] This unfavorable steric interaction is termed a 1,3-diaxial interaction .[1][5]

Each 1,3-diaxial interaction between a methyl group and a hydrogen atom introduces approximately 0.9 kcal/mol (3.8 kJ/mol) of strain.[5][6] Since an axial methyl group has two such interactions, it carries a total steric penalty of about 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol).[5][6][7] This energy difference between the axial and equatorial conformation for a given substituent is known as its A-value .[8][9] The larger the A-value, the greater the preference for the substituent to occupy an equatorial position.[8][9]

Conformational Analysis of cis-1,4-Dimethylcyclohexane

In the cis isomer, both methyl groups are on the same face of the ring (both "up" or both "down"). Let's analyze its chair conformations.

-

Conformer A: If we place the methyl group at C1 in an equatorial position (up), the cis relationship requires the methyl group at C4 to also be "up," which places it in an axial position. This results in an (e,a) conformation.

-

Ring Flip (Conformer B): Upon ring flip, the equatorial methyl at C1 becomes axial, and the axial methyl at C4 becomes equatorial. This yields an (a,e) conformation.

In both conformers, there is one equatorial methyl group and one axial methyl group. The axial methyl group in each case introduces two 1,3-diaxial interactions. Therefore, the steric strain in Conformer A is identical to the steric strain in Conformer B. The two conformations are isoenergetic (equal in energy) and exist in a 50:50 equilibrium mixture.[10][11]

Caption: The two chair conformers of cis-1,4-dimethylcyclohexane are isoenergetic.

Conformational Analysis of trans-1,4-Dimethylcyclohexane

In the trans isomer, the methyl groups are on opposite faces of the ring (one "up" and one "down").

-

Conformer C (Diequatorial): Placing the C1 methyl group in an equatorial "up" position requires the C4 methyl group to be in a "down" position. In the chair conformation, this "down" position at C4 is also equatorial. This results in a highly stable (e,e) or diequatorial conformation with no 1,3-diaxial interactions involving the methyl groups.[12]

-

Ring Flip (Conformer D - Diaxial): When the ring flips, both equatorial methyl groups are forced into axial positions. This (a,a) or diaxial conformation is highly unstable.[13] Each axial methyl group introduces two 1,3-diaxial interactions, for a total of four such destabilizing interactions.[14]

The energy of the diaxial conformer is significantly higher than the diequatorial conformer. The equilibrium is therefore overwhelmingly shifted towards the diequatorial form, which represents the vast majority of trans-1,4-dimethylcyclohexane molecules at any given time.[12]

Caption: The diequatorial conformer of trans-1,4-dimethylcyclohexane is highly favored.

Comparative Stability and Quantitative Analysis

To determine which isomer, cis or trans, is more stable, we must compare their lowest-energy (most populated) conformations.

-

The cis isomer exists as an equilibrium of two conformers, both of which have the steric strain of one axial methyl group (~1.7 kcal/mol or 7.6 kJ/mol).

-

The trans isomer exists almost exclusively in the diequatorial conformation, which has no steric strain from 1,3-diaxial interactions involving the methyl groups.

Therefore, the ground state of the trans isomer is more stable than the ground state of the cis isomer. The energy difference is approximately the A-value of one methyl group. The trans-1,4-dimethylcyclohexane isomer is more stable than the cis isomer by about 1.7-1.8 kcal/mol (approximately 7-7.6 kJ/mol).[7][15]

Data Summary: Strain Energy Analysis

| Isomer | Conformation | Substituent Positions | 1,3-Diaxial Interactions (CH₃↔H) | Relative Strain Energy (kcal/mol) | Population at 25°C |

| cis | (a,e) | 1-axial, 1-equatorial | 2 | ~1.7 | ~50% |

| (e,a) | 1-equatorial, 1-axial | 2 | ~1.7 | ~50% | |

| trans | (e,e) | 2-equatorial | 0 | ~0 | >99% |

| (a,a) | 2-axial | 4 | ~3.4 | <1% |

Note: Strain energy is calculated relative to the diequatorial trans conformer. Values are based on an A-value of ~1.7 kcal/mol for a methyl group.

Caption: Energy level diagram illustrating the greater stability of the trans isomer.

Experimental Protocol: Computational Conformational Analysis

To validate these principles, researchers can perform computational analysis to determine the relative energies of the isomers. The following outlines a generalized workflow using molecular mechanics, a method well-suited for conformational analysis of organic molecules.

Objective: Calculate the steric energies of the cis-(a,e), trans-(e,e), and trans-(a,a) conformers of 1,4-dimethylcyclohexane and determine their relative stabilities.

Methodology:

-

Molecule Building:

-

Using a molecular modeling software suite (e.g., Avogadro, ChemDraw 3D, Spartan), construct the three-dimensional structure of trans-1,4-dimethylcyclohexane.

-

Manually set the methyl groups to the diequatorial (e,e) positions to create the first starting structure.

-

-

Energy Minimization (Geometry Optimization):

-

Select a suitable molecular mechanics force field (e.g., MMFF94 or AMBER). These force fields are parameterized to accurately calculate steric energies for common organic structures.

-

Perform a geometry optimization on the diequatorial structure. This algorithm adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum.

-

Record the final calculated steric energy.

-

-

Generating Additional Conformers:

-

From the optimized diequatorial structure, manually rotate the bonds to create the diaxial (trans) and the axial-equatorial (cis) conformers.

-

It is critical to ensure the correct stereochemistry (cis or trans) is maintained during this process.

-

-

Repeat Energy Minimization:

-

Perform a geometry optimization on the diaxial (trans) conformer using the same force field and calculation parameters. Record the final steric energy.

-

Perform a geometry optimization on the axial-equatorial (cis) conformer. Record the final steric energy.

-

-

Data Analysis:

-

Subtract the energy of the most stable conformer (which should be the trans-diequatorial) from the energies of the other conformers to find the relative energy differences (ΔE).

-

Compare the calculated ΔE between the cis and trans ground states with the experimentally derived A-value for a methyl group (~1.7 kcal/mol).

-

Trustworthiness Check: The results should be self-validating. The calculated energy difference between the diequatorial and diaxial trans conformers should be approximately double the energy difference between the diequatorial trans and the cis conformer. This confirms that the primary source of strain is the additive effect of 1,3-diaxial interactions.

Conclusion for Drug Development and Research

The case of 1,4-dimethylcyclohexane is a clear and powerful illustration of how subtle differences in stereochemistry lead to significant differences in molecular stability and three-dimensional shape. For researchers in drug development, this principle is paramount. The specific conformation of a cyclic scaffold within a drug molecule dictates how it presents its pharmacophoric groups to a biological target, such as an enzyme active site or a receptor binding pocket. An energetically unfavorable conformation, such as one with avoidable 1,3-diaxial interactions, will not be significantly populated, meaning the functional groups it presents will not be available for binding. Understanding and predicting the most stable conformer is therefore a foundational step in rational drug design and the synthesis of bioactive molecules. The trans isomer, by locking its substituents into predictable, low-energy equatorial positions, offers a more rigid and defined scaffold compared to the more conformationally ambiguous cis isomer.

References

- 1. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 13. youtube.com [youtube.com]

- 14. homework.study.com [homework.study.com]

- 15. stereoelectronics.org [stereoelectronics.org]

Conformational analysis of 1,4-Dimethylcyclohexane

An In-Depth Technical Guide to the Conformational Analysis of 1,4-Dimethylcyclohexane

Authored by: A Senior Application Scientist

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science. The seemingly simple 1,4-dimethylcyclohexane system offers a rich case study for understanding the subtle interplay of steric and electronic effects that govern molecular geometry and, consequently, chemical reactivity and biological activity. This technical guide provides a comprehensive exploration of the conformational analysis of cis- and trans-1,4-dimethylcyclohexane, integrating foundational principles with contemporary experimental and computational methodologies. We will dissect the energetic penalties associated with axial and equatorial substituents, quantify these differences through the lens of A-values, and provide actionable protocols for both spectroscopic and in silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of conformational analysis.

The Principle of Conformational Isomerism in Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. This chair conformation can undergo a "ring flip" or "chair interconversion," a process that rapidly exchanges axial and equatorial positions. For a monosubstituted cyclohexane, this equilibrium is not degenerate. The substituent will preferentially occupy the more sterically favorable equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2][3] These are steric clashes between an axial substituent and the axial hydrogens on the same face of the ring.[2][3]

The energetic cost of placing a substituent in an axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] A larger A-value signifies a greater preference for the equatorial position and reflects the greater steric bulk of the substituent.[4][5]

Conformational Analysis of cis-1,4-Dimethylcyclohexane

In the cis isomer of 1,4-dimethylcyclohexane, the two methyl groups are on the same face of the cyclohexane ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position.[6][7]

A ring flip of the cis isomer results in the interchange of the axial and equatorial methyl groups. The resulting conformer is identical in energy to the original; they are degenerate and exist in a 1:1 ratio at equilibrium.[7][8] Each conformer possesses one axial methyl group, which experiences two 1,3-diaxial interactions with axial hydrogens. This introduces a steric strain of approximately 1.7-1.8 kcal/mol (or 7.6 kJ/mol).[1][9]

Caption: Ring flip of cis-1,4-dimethylcyclohexane.

Conformational Analysis of trans-1,4-Dimethylcyclohexane

For the trans isomer, the two methyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[6]

The diequatorial conformer is significantly more stable as it is devoid of any major steric strain.[10] In contrast, the diaxial conformer is highly disfavored due to the presence of four 1,3-diaxial interactions (two for each axial methyl group).[6] The total steric strain in the diaxial conformer is approximately 3.6 kcal/mol (2 x 1.8 kcal/mol), making the diequatorial conformer the overwhelmingly predominant species at equilibrium.[9] The energy difference of approximately 3.6 kcal/mol strongly favors the diequatorial conformation.

Caption: Ring flip of trans-1,4-dimethylcyclohexane.

Quantitative Energetic Comparison

The relative stabilities of the conformers can be summarized by considering the energetic penalties associated with axial methyl groups. These penalties are primarily due to gauche-butane-like interactions.[11][12][13] An axial methyl group on a cyclohexane ring creates two such interactions with the ring carbons at the 3 and 5 positions.[13][14]

| Isomer | Conformation | Axial Methyl Groups | Gauche Interactions (vs. diequatorial trans) | Relative Energy (kcal/mol) |

| cis-1,4 | Axial-Equatorial | 1 | 2 | ~1.8 |

| trans-1,4 | Diequatorial | 0 | 0 | 0 |

| trans-1,4 | Diaxial | 2 | 4 | ~3.6 |

Note: The A-value for a methyl group is approximately 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol).[1][4][15]

From this analysis, it is evident that the trans isomer of 1,4-dimethylcyclohexane is more stable than the cis isomer because it can adopt a strain-free diequatorial conformation.[16]

Methodologies for Conformational Analysis

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria.[17] At room temperature, the ring flip of cyclohexanes is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.[18] However, at low temperatures, this process can be slowed down or "frozen out," allowing for the observation of distinct signals for each conformer.

Protocol for Low-Temperature ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a known quantity of 1,4-dimethylcyclohexane in a suitable low-freezing point solvent (e.g., CD₂Cl₂ or a mixture of CHF₂Cl and CHFCl₂).

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

-

Initial Spectrum: Acquire a ¹³C NMR spectrum at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra: Gradually lower the temperature of the probe in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of the signals as the rate of ring flip decreases. The temperature at which the signals merge is the coalescence temperature, which can be used to calculate the energy barrier to ring inversion. At a sufficiently low temperature (e.g., below -80 °C or 193 K), distinct signals for the axial and equatorial methyl groups will be resolved.[19]

-

Integration and Equilibrium Constant: For the trans isomer at low temperature, integrate the signals corresponding to the diequatorial and diaxial conformers. The ratio of the integrals provides the equilibrium constant (K_eq), from which the Gibbs free energy difference (ΔG = -RTlnK_eq) can be calculated.[11] For the cis isomer, the two methyl signals (one axial, one equatorial) should have equal integrals.

Caption: Workflow for DFT-based conformational analysis.

Implications for Drug Development and Materials Science

The principles elucidated by the conformational analysis of 1,4-dimethylcyclohexane are directly applicable to more complex molecular systems. In drug development, the three-dimensional shape of a molecule is critical for its interaction with a biological target. A drug molecule may exist as an equilibrium of multiple conformers, but only one may be biologically active. Understanding the energetic landscape of these conformers allows for the design of more rigid analogues that are "locked" in the active conformation, potentially leading to increased potency and reduced off-target effects.

In materials science, the conformational preferences of molecular building blocks can influence the macroscopic properties of polymers and other materials. By controlling the stereochemistry of these building blocks, it is possible to tune properties such as crystallinity, melting point, and mechanical strength.

Conclusion

The conformational analysis of 1,4-dimethylcyclohexane serves as a powerful model for understanding the fundamental principles that govern the three-dimensional structure of cyclic molecules. The clear energetic distinction between the cis and trans isomers, driven by the avoidance of 1,3-diaxial interactions, highlights the importance of steric effects in determining molecular stability. The integration of experimental techniques like NMR spectroscopy with computational methods such as DFT provides a robust framework for the qualitative and quantitative characterization of conformational equilibria. These principles and methodologies are essential for professionals in fields where molecular shape dictates function, from the rational design of new therapeutics to the development of advanced materials.

References

-

Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

-

University of Wisconsin-Platteville. trans-dimethylcyclohexane. [Link]

-

Wikipedia. A value. [Link]

-

SlidePlayer. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

Profesor de Química. (2022, June 9). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

-

Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

-

Computational Chemistry Online. Conformational Sampling. [Link]

-

Química Organica.org. Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

-

Nature. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Link]

-

University of Calgary. Ch3 - Substituted Cyclohexanes. [Link]

-

Pearson. What is the energy difference between the two chair conformers of cis-1,4-dimethylcyclohexane?. [Link]

-

University of Wisconsin-Platteville. cis-1,4-dimethylcyclohexane. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Canadian Journal of Chemistry. The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

Clutch Prep. Calculating Energy Difference Between Chair Conformations: Videos & Practice Problems. [Link]

-

Allen. The stable conformer (s) of trans-1-4- dimethyl] cyclohexane is/are:. [Link]

-

Brainly.com. (2024, February 16). [FREE] Provide the most stable (lowest energy) chair conformation of cis-1,4-dimethylcyclohexane. Relative. [Link]

-

Brainly.com. (2023, August 9). [FREE] Draw the conformations of trans-1,4-dimethylcyclohexane. State whether there is a difference in energy. [Link]

-

Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. [Link]

-

NIH. (2020, August 5). Computational methods for exploring protein conformations. [Link]

-

Pearson. Calculate the energy difference between the two chair conformers of trans-1,4-dimethylcyclohexane. [Link]

-

Pearson. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, .... [Link])

-

University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]

-

Oregon State University. (2020, June 22). Chapter 4 Worked Problem 1. [Link]

-

The Journal of Chemical Physics. NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. [Link]

-

Wikipedia. Methylcyclohexane. [Link]

-

Stereoelectronics. (2021, April 26). 1,4-Dimethylcyclohexane. [Link]

-

auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

ElectronicsAndBooks. Gas-Phase NMR Spectroscopy of Cyclohexane. [Link]

-

Journal of Chemical Education. (2021, July 1). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]

-

Canadian Science Publishing. Conformational analysis of 1,4-disubstituted cyclohexanes. [Link]

-

YouTube. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. [Link]

-

Master Organic Chemistry. (2020, May 29). Newman Projection of Butane (and Gauche Conformation). [Link]

-

Stack Exchange. (2020, June 17). How many gauche butane interactions are present in cis-1,2-dimethylcyclohexane?. [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2024, July 29). 3.5.2: Conformations of Monosubstituted Cyclohexanes. [Link]

-

Stack Exchange. (2019, September 23). Is there a gauche interaction between C-3 and C-6 in cyclohexane?. [Link]

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 8. brainly.com [brainly.com]

- 9. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 10. The stable conformer `(s)` of trans`-1-4-` dimethyl] cyclohexane is/are: [allen.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 16. stereoelectronics.org [stereoelectronics.org]

- 17. auremn.org.br [auremn.org.br]

- 18. youtube.com [youtube.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Chair and boat conformations of 1,4-Dimethylcyclohexane

An In-Depth Technical Guide to the Chair and Boat Conformations of 1,4-Dimethylcyclohexane for Medicinal Chemistry

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For cyclic molecules, particularly those built upon a cyclohexane scaffold, the accessible conformations dictate how the molecule presents its functional groups to a biological target. This guide provides a detailed exploration of the conformational isomers of cis- and trans-1,4-dimethylcyclohexane, focusing on the energetic and structural differences between their respective chair and boat conformations. We will dissect the steric factors governing stability, quantify the energetic penalties of unfavorable interactions, and outline experimental methodologies for their characterization. Crucially, this analysis will be framed within the context of drug discovery, illustrating how the principles of conformational locking in simple systems like 1,4-dimethylcyclohexane inform the design of rigid, potent, and selective therapeutic agents.

Introduction: Conformational Isomerism in Drug Design

The "lock and key" model, while foundational, has evolved to recognize the dynamic nature of both ligands and their biological targets. A drug molecule in solution is not a static entity but rather an ensemble of interconverting conformations. The specific conformation that binds to a target—the bioactive conformation—is often a higher-energy state that is stabilized upon binding.[1][2] Understanding and controlling the conformational preferences of a lead compound is therefore a cornerstone of modern medicinal chemistry. By restricting a molecule's flexibility, chemists can pre-pay the entropic penalty of binding, leading to significant gains in potency and selectivity.[3][4][5]

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry. Its ability to adopt a strain-free chair conformation allows it to serve as a three-dimensional framework for orienting substituents in precise spatial vectors.[6][7][8] This guide uses 1,4-dimethylcyclohexane as a model system to explore the fundamental principles of conformational analysis that are directly applicable to the design of complex therapeutics.

Foundational Concepts: Cyclohexane Conformations

To minimize angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions), the cyclohexane ring puckers out of planarity.[6][8] The most significant conformations are:

-

Chair Conformation : The most stable conformation, virtually free of angle and torsional strain.[6][7][9] All carbon-hydrogen bonds are staggered. In this conformation, substituents can occupy two distinct positions:

-

Axial (a) : Bonds are parallel to the principal C3 axis of the ring.

-

Equatorial (e) : Bonds extend from the "equator" of the ring.

-

-

Boat Conformation : A higher-energy, flexible conformation. It suffers from torsional strain due to eclipsed hydrogens on the sides and significant steric repulsion between the two "flagpole" hydrogens.[7][9]

-

Twist-Boat (or Skew-Boat) Conformation : A slightly more stable form than the true boat, achieved by a slight twisting that relieves some of the flagpole and eclipsing interactions.[7][9] It is an energy minimum between the chair and boat forms.

-

Half-Chair Conformation : The highest energy conformation, representing the transition state for the interconversion between the chair and twist-boat forms.[6][7]

The chair conformation is the ground state for cyclohexane, with over 99.9% of molecules adopting this shape at room temperature.[8] The various conformations are in rapid equilibrium through a process called ring flipping , which involves passing through the high-energy half-chair and twist-boat intermediates.

Caption: Energy profile of cyclohexane ring interconversion.

Conformational Analysis of cis-1,4-Dimethylcyclohexane

The cis isomer is defined by having both methyl groups on the same face of the ring.

Chair Conformations

In the cis isomer, one substituent must be axial while the other is equatorial (a,e). A ring flip interconverts these positions, but the resulting conformation is identical to the original; it is still an axial/equatorial arrangement.[10][11][12][13]

The two chair conformations are degenerate, meaning they have the exact same energy and exist in a 50:50 mixture at equilibrium.[10][11][14]

Caption: Conformational equilibrium of cis-1,4-dimethylcyclohexane.

Energetic Considerations

The energy of the cis isomer is dictated by the steric strain experienced by the axial methyl group. This strain arises from 1,3-diaxial interactions , where the axial methyl group is in close proximity to the two axial hydrogens on the same side of the ring (at C-3 and C-5 relative to the methyl at C-1).[15][16][17] This is sterically equivalent to two gauche-butane interactions.[15][18][19]

The energetic cost of placing a substituent in the axial position is known as its A-value . For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[20] Therefore, the total steric energy of cis-1,4-dimethylcyclohexane relative to a strain-free reference is ~1.8 kcal/mol.[10][14]

Boat Conformations

Boat conformations for the cis isomer are significantly higher in energy. For instance, a boat conformer with both methyl groups pointing away from each other (one flagpole, one bowsprit) still suffers from the inherent torsional strain of the boat form, making it a negligible contributor to the overall population.[21]

Conformational Analysis of trans-1,4-Dimethylcyclohexane

The trans isomer has the two methyl groups on opposite faces of the ring.

Chair Conformations

The trans isomer has two distinct chair conformations that are not energetically equivalent:

-

Diequatorial (e,e) Conformer : Both methyl groups occupy equatorial positions. This conformation is highly stable as the bulky methyl groups are positioned away from the ring, avoiding steric clashes.[10][22][23]

-

Diaxial (a,a) Conformer : Both methyl groups occupy axial positions. This conformation is highly unstable.[10][22]

A ring flip interconverts the (e,e) and (a,a) forms.

Caption: Conformational equilibrium of trans-1,4-dimethylcyclohexane.

Energetic Considerations

The energy difference between the two conformers is substantial. The diequatorial (e,e) form is considered the low-energy reference (0 kcal/mol of additional strain). The diaxial (a,a) form suffers from two sets of 1,3-diaxial interactions, one for each axial methyl group.[11]

The total steric strain is the sum of the A-values for both methyl groups: Strain(a,a) = A(CH₃) + A(CH₃) ≈ 1.8 + 1.8 = 3.6 kcal/mol.

This significant energy difference of ~3.6 kcal/mol means the conformational equilibrium lies overwhelmingly in favor of the diequatorial conformer. The trans isomer is effectively "locked" in this single, low-energy state.[24]

Data Summary and Comparison

The energetic preferences can be quantified and compared.

Table 1: A-Values for Common Substituents

A-values represent the free energy difference (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[20][25]

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH | 0.87 |

| -CN | 0.2 |

| -CH₃ (Methyl) | 1.74 [20][25] |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 |

| -C₆H₅ (Phenyl) | 3.0 |

Data sourced from multiple references.[20][25][26][27]

Table 2: Energetic Comparison of 1,4-Dimethylcyclohexane Isomers

| Isomer | Conformation | Key Interactions | Relative Energy (kcal/mol) | Stability |

| trans | Diequatorial (e,e) | None | 0 | Most Stable |

| cis | Axial, Equatorial (a,e) | One 1,3-diaxial (CH₃↔H) | ~1.8 | Intermediate |

| trans | Diaxial (a,a) | Two 1,3-diaxial (CH₃↔H) | ~3.6 | Least Stable |

From this analysis, the overall stability order is: trans-1,4-dimethylcyclohexane > cis-1,4-dimethylcyclohexane .[24][28]

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for studying conformational equilibria.[2]

Objective: To determine the energy difference and relative populations of the chair conformers of trans-1,4-dimethylcyclohexane.

Methodology: Low-Temperature ¹H or ¹³C NMR

-

Principle: At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in a single, time-averaged spectrum.[29][30] By lowering the temperature, the rate of interconversion can be slowed sufficiently to allow for the observation of individual conformers.[29]

-

Sample Preparation: Dissolve a high-purity sample of trans-1,4-dimethylcyclohexane in a solvent with a low freezing point, such as deuterated toluene (toluene-d₈) or dichlorofluoromethane (CD₂Cl₂).

-

Room Temperature Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K). A single set of averaged signals will be observed for the methyl groups and ring protons/carbons.

-

Low-Temperature Analysis:

-

Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) from room temperature down to the lowest achievable temperature (e.g., 170 K).

-

Acquire a spectrum at each temperature and observe the changes in line shape. As the exchange slows, the signals will broaden, coalesce, and finally resolve into two distinct sets of signals below the "coalescence temperature".

-

One set of signals will correspond to the major diequatorial (e,e) conformer, and a much less intense set will correspond to the minor diaxial (a,a) conformer.

-

-

Data Analysis:

-

At the lowest temperature where sharp signals for both conformers are visible, carefully integrate the corresponding signals (e.g., the methyl signals in the ¹³C spectrum).

-

The ratio of the integrals gives the equilibrium constant, K = [diequatorial]/[diaxial].

-

Calculate the Gibbs free energy difference using the equation: ΔG° = -RTlnK , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[15][25]

-

Self-Validation: The experimentally determined ΔG° should be in close agreement with the value predicted by the summation of A-values (~3.6 kcal/mol), validating the measurement.

Application in Medicinal Chemistry: Conformational Restriction

The principles demonstrated by 1,4-dimethylcyclohexane are directly applicable to drug design through the strategy of conformational restriction .[3][4] By incorporating rigid scaffolds into a molecule, chemists can lock it into its bioactive conformation.

-

Enhanced Potency: By pre-organizing the molecule into the correct shape for binding, the entropic cost of binding is minimized, leading to a more favorable free energy of binding (higher affinity).

-

Improved Selectivity: A rigid molecule presents a more defined set of interactions, making it more likely to bind selectively to the intended target over off-targets.

-

Favorable Pharmacokinetics: Rigid molecules often have improved metabolic stability as they are less likely to fit into the active sites of metabolizing enzymes.

The trans-1,4-disubstituted cyclohexane ring is an excellent example of a privileged scaffold .[31] Because it is strongly biased towards the diequatorial conformation, it can be used to position two functional groups (R₁ and R₂) at a fixed distance and orientation relative to one another. This rigid framework is invaluable for designing molecules that must span specific subsites within a receptor or enzyme active site.[32][33] The cis isomer, being more conformationally mobile, would be a less suitable scaffold for this purpose.

Conclusion

The conformational analysis of 1,4-dimethylcyclohexane provides a clear and quantitative illustration of the energetic consequences of steric interactions in cyclic systems. The trans isomer is significantly more stable than the cis isomer due to its ability to adopt a low-energy diequatorial chair conformation, effectively avoiding the destabilizing 1,3-diaxial interactions that are unavoidable in the cis isomer and the diaxial trans conformer. This pronounced energetic preference renders the trans-1,4-disubstituted cyclohexane a conformationally locked system. For researchers in drug development, this fundamental understanding is not merely academic; it is a critical tool for the rational design of next-generation therapeutics, enabling the construction of rigid, potent, and selective molecules with improved pharmacological profiles.

References

- 1. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chapter One – Harnessing Conformational Drivers in Drug Design - Evotec [evotec.com]

- 6. Conformation of Cyclohexane: Chair, Boat & Energy Profile [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Cyclohexane Conformations | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ... | Study Prep in Pearson+ [pearson.com]

- 14. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Stability of Substituted Cyclohexanes [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. A value - Wikipedia [en.wikipedia.org]

- 21. brainly.com [brainly.com]

- 22. homework.study.com [homework.study.com]

- 23. m.youtube.com [m.youtube.com]

- 24. stereoelectronics.org [stereoelectronics.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. m.youtube.com [m.youtube.com]

- 30. m.youtube.com [m.youtube.com]

- 31. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1,3-diaxial interactions in cis-1,4-Dimethylcyclohexane

An In-Depth Technical Guide to 1,3-Diaxial Interactions in cis-1,4-Dimethylcyclohexane

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The seemingly simple molecule, cis-1,4-dimethylcyclohexane, serves as a quintessential model for understanding the energetic penalties associated with steric strain. This technical guide provides a comprehensive analysis of the 1,3-diaxial interactions within this molecule. We will dissect the principles of its conformational equilibrium, quantify the energetic costs, and detail the experimental and computational methodologies used for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: The Cyclohexane Chair Conformation

The cyclohexane ring predominantly adopts a puckered "chair" conformation to minimize both angle strain (maintaining near-ideal sp³ tetrahedral angles) and torsional strain (staggering all C-C bonds). This conformation features two distinct types of substituent positions:

-

Axial (a): Six bonds oriented parallel to the principal C3 axis of the ring, alternating up and down.

-

Equatorial (e): Six bonds oriented roughly along the "equator" of the ring.

A critical dynamic feature of the chair conformation is the "ring flip" or "chair interconversion," a rapid process at room temperature that converts all axial positions to equatorial and vice versa.

Conformational Equilibrium of cis-1,4-Dimethylcyclohexane

The stereochemistry of cis-1,4-dimethylcyclohexane dictates that one methyl substituent must be on the "up" face of the ring while the other is on the "down" face, relative to their respective carbons in a planar representation. When translated to the three-dimensional chair conformation, this arrangement necessitates that one methyl group occupies an axial position while the other occupies an equatorial position.[1]

A ring flip of this (a,e) conformer results in the formerly axial methyl group becoming equatorial and the formerly equatorial methyl group becoming axial, yielding an (e,a) conformation. Crucially, because the substituents are identical, these two chair conformers are energetically equivalent, or degenerate.[2][3] They are indistinguishable and exist as an equimolar mixture at equilibrium.[2] This dynamic equilibrium is a central feature of the molecule's structure.

Caption: Steric clash between the axial methyl group and axial hydrogens.

Methodologies for Characterization

The theoretical understanding of these interactions is validated through robust experimental and computational techniques.

Experimental Protocol: Dynamic NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for studying conformational dynamics.

Objective: To resolve the individual signals for the axial and equatorial methyl groups by slowing the chair interconversion.

Methodology:

-

Sample Preparation: Dissolve a pure sample of cis-1,4-dimethylcyclohexane in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Room Temperature Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the rapid ring flip averages the magnetic environments of the axial and equatorial methyl groups, resulting in a single, sharp signal for all methyl protons and a single signal for the methyl carbons. [4]3. Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire spectra at each temperature.

-

Coalescence Point: As the temperature decreases, the rate of ring flip slows. The single averaged peak will broaden, reach a maximum broadness at the coalescence temperature, and then resolve into two distinct signals.

-

"Frozen" Spectrum: At a sufficiently low temperature (e.g., below 195 K), the interconversion becomes slow on the NMR timescale. [4]The spectrum will show separate, sharp signals corresponding to the chemically distinct axial and equatorial methyl groups. The near-equal integration of these peaks provides direct evidence of the 50:50 population of the two degenerate conformers.

Computational Workflow: Molecular Modeling

Computational chemistry provides a powerful in-silico method to corroborate experimental findings and visualize molecular structures and energies. [5] Objective: To calculate the energies of the cis-1,4-dimethylcyclohexane conformers and confirm their degeneracy.

Caption: Workflow for computational analysis of conformational isomers.

Methodology:

-

Structure Building: Construct the 3D structure of cis-1,4-dimethylcyclohexane in a molecular modeling program (e.g., Avogadro, GaussView). [5]2. Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MM3, MMFF94). Follow this with a higher-level quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to locate the nearest energy minimum.

-

Frequency Calculation: Conduct a vibrational frequency calculation on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

-

Conformational Search: Systematically search for other low-energy conformers. For this molecule, this involves initiating an optimization starting from the ring-flipped structure.

-

Energy Comparison: Calculate the final electronic energies (and Gibbs free energies, if thermal corrections from the frequency calculation are included) for both optimized chair conformers. High-level calculations will confirm that the energies of the (a,e) and (e,a) forms are identical, validating the concept of degeneracy.

Conclusion and Broader Implications

The study of cis-1,4-dimethylcyclohexane provides a clear and quantifiable illustration of 1,3-diaxial interactions. Its two degenerate chair conformers, each possessing one axial and one equatorial methyl group, are destabilized by a steric strain of approximately 1.74 kcal/mol. This value, representing the A-value of a methyl group, is a direct consequence of repulsive 1,3-diaxial interactions. This fundamental principle, verifiable through low-temperature NMR spectroscopy and computational modeling, is not merely academic. For drug development professionals, understanding and controlling the conformational preferences of cyclic scaffolds is paramount. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. By strategically placing substituents to minimize or exploit steric interactions like the 1,3-diaxial strain, medicinal chemists can lock molecules into bioactive conformations, thereby enhancing potency, selectivity, and pharmacokinetic properties.

References

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

Wikipedia. A value. [Link]

-

Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link]

-

Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Vedantu. What are two conformations of cis-1,4-dimethyl cyclohexane?. [Link]

-

Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713. [Link]

-

Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Education, 6(3), 43-54. [Link]

-

Profesor de Química. (2022). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. YouTube. [Link]

-

Química Orgánica.org. Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

-

Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]

-

Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2023). 4.9: Conformations of Disubstituted Cyclohexanes. [Link]

-